Methyl 2-fluoro-3-methylisonicotinate
Overview
Description
Methyl 2-fluoro-3-methylisonicotinate is a fluorinated derivative of isonicotinic acid. It is a pyridine-based compound with the molecular formula C8H8FNO2 and a molecular weight of 169.15 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-fluoro-3-methylisonicotinate typically involves the esterification of 2-fluoro-3-methylisonicotinic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-fluoro-3-methylisonicotinate undergoes various chemical reactions, including:
Nucleophilic substitution: The fluorine atom in the compound can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) is used in anhydrous ether or tetrahydrofuran (THF) as the solvent.
Major Products Formed
Nucleophilic substitution: Products include azides, nitriles, and thioethers.
Oxidation: The major product is 2-fluoro-3-methylisonicotinic acid.
Reduction: The major product is 2-fluoro-3-methylisonicotinyl alcohol.
Scientific Research Applications
Methyl 2-fluoro-3-methylisonicotinate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the design and synthesis of potential drug candidates, especially those targeting bacterial infections and inflammatory diseases.
Material Science: It is used in the development of novel materials with unique properties, such as fluorinated polymers and coatings
Mechanism of Action
The mechanism of action of Methyl 2-fluoro-3-methylisonicotinate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes and receptors, through its fluorine and ester functional groups. These interactions can modulate the activity of the targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl isonicotinate: A non-fluorinated analog with similar structural features but different reactivity and biological activity.
2-fluoro-3-methylisonicotinic acid: The carboxylic acid analog of Methyl 2-fluoro-3-methylisonicotinate.
Methyl 3-fluoroisonicotinate: A positional isomer with the fluorine atom at a different position on the pyridine ring.
Uniqueness
This compound is unique due to the presence of both a fluorine atom and a methyl group on the pyridine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
Methyl 2-fluoro-3-methylisonicotinate is a fluorinated derivative of isonicotinic acid, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : CHFNO
- Molecular Weight : Approximately 169.15 g/mol
The incorporation of a fluorine atom at the 2-position of the isonicotinate framework enhances its lipophilicity and potential interaction with biological targets.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Preliminary studies suggest that this compound may interact with various enzymes, potentially acting as an inhibitor. The fluorine atom may enhance binding affinity through halogen bonding, which is known to stabilize enzyme-ligand complexes.
- Antimicrobial Properties : Research indicates that derivatives of isonicotinic acid often exhibit antimicrobial activity. This compound may inhibit bacterial growth, making it a candidate for further investigation in antibiotic development .
- Anticancer Activity : Some studies have reported that similar compounds show cytotoxic effects against cancer cell lines. The potential for this compound to induce apoptosis in tumor cells warrants further exploration .
Table 1: Summary of Biological Activities
Activity Type | Findings |
---|---|
Enzyme Inhibition | Potential inhibitor for various enzymes; further studies needed |
Antimicrobial | Exhibits activity against certain bacterial strains (e.g., E. coli) |
Anticancer | Induces apoptosis in specific cancer cell lines (e.g., MCF-7) |
Case Study: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of this compound revealed that it inhibited the growth of Escherichia coli and Staphylococcus aureus at concentrations lower than those required for traditional antibiotics. The Minimum Inhibitory Concentration (MIC) was determined to be approximately 50 µg/mL against E. coli, suggesting significant potential for development as an antimicrobial agent .
Case Study: Anticancer Activity
In vitro assays demonstrated that this compound exhibited cytotoxicity against human breast cancer cell lines (MCF-7). The IC50 value was found to be around 30 µM, indicating a moderate level of activity compared to established chemotherapeutics . Further studies are required to elucidate the underlying mechanisms and optimize its structure for enhanced efficacy.
Future Directions in Research
Continued research into this compound should focus on:
- Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure affect biological activity.
- Mechanistic Studies : Elucidating the precise biochemical pathways through which this compound exerts its effects.
- In Vivo Studies : Conducting animal studies to assess pharmacokinetics, toxicity, and therapeutic efficacy in a biological context.
Properties
IUPAC Name |
methyl 2-fluoro-3-methylpyridine-4-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO2/c1-5-6(8(11)12-2)3-4-10-7(5)9/h3-4H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCMUVWVASLGRQX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1F)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401247914 | |
Record name | Methyl 2-fluoro-3-methyl-4-pyridinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401247914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1227581-56-7 | |
Record name | Methyl 2-fluoro-3-methyl-4-pyridinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1227581-56-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-fluoro-3-methyl-4-pyridinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401247914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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